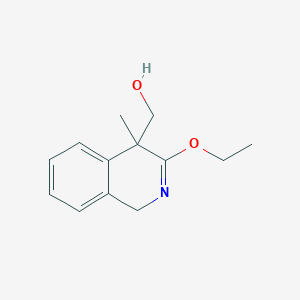

(3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol

Description

Properties

IUPAC Name |

(3-ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-3-16-12-13(2,9-15)11-7-5-4-6-10(11)8-14-12/h4-7,15H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRRMNUGHRVMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NCC2=CC=CC=C2C1(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxy Group Introduction via Nucleophilic Substitution

The ethoxy group at the 3-position is typically introduced through alkylation reactions. A representative approach involves reacting isoquinoline derivatives with ethyl bromoacetate or benzyl bromide in acetone or toluene under reflux conditions. For example, treatment of 3-methylisoquinoline with ethyl bromoacetate in acetone at room temperature for 24 hours yields the corresponding ethoxy-substituted intermediate, which is subsequently purified via recrystallization.

Key Reaction Parameters :

Methyl Group Functionalization

Methylation at the 4-position is achieved using methyl iodide under reflux in acetonitrile. This step often precedes ethoxy group installation to avoid steric hindrance. For instance, refluxing isoquinoline with methyl iodide in acetonitrile for 12 hours produces 4-methylisoquinoline, which is precipitated by adding ethyl acetate.

Multi-Component Reactions and Hydroxymethyl Group Installation

Triazolization and Ring-Opening Strategy

A novel method involves a three-component reaction between acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide in toluene at 100°C, forming triazolo[5,1- a]isoquinolines. Acid-catalyzed ring-opening of the triazole moiety with water yields 1-hydroxymethylisoquinolines, which are critical precursors for the target compound.

Representative Reaction Pathway :

Reductive Amination and Alkylation

Secondary routes employ reductive amination of intermediates with amines like butane-1,4-diamine, followed by alkylation using chloromethylisoquinolines. This method ensures precise control over the hydroxymethyl group’s stereochemistry.

Ylide-Mediated Synthesis and Wolff Rearrangement

Ylide Generation and Coupling

A ylide generated from benzyl bromide and n-Bu₃P reacts with methyl 1-chloroisoquinoline-4-carboxylate in tetrahydrofuran (THF) at −30°C to 50°C. Subsequent hydrolysis yields carboxylic acid intermediates, which are converted to diazoketones for Wolff rearrangement.

Critical Steps :

Final Functionalization

The rearranged product undergoes methylation with trimethylsilyldiazomethane to introduce the methanol group, followed by deprotection and acylation to achieve the final structure.

Optimization Strategies and Industrial Production

Solvent and Temperature Effects

Purification Techniques

-

Recrystallization : Preferred for intermediates with high melting points.

-

Column Chromatography : Essential for separating polar hydroxymethyl derivatives.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Esterification and Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is highly reactive, enabling esterification or oxidation.

-

Mechanistic Basis : Esterification proceeds via nucleophilic acyl substitution, while oxidation involves radical intermediates. Ethanol or acetic acid solvents enhance reaction efficiency .

Reduction Reactions Involving the Isoquinoline Core

The isoquinoline ring can undergo partial or full reduction under controlled conditions.

-

Key Insight : NaBH₄ selectively reduces the pyridine ring without affecting ethoxy or hydroxymethyl groups .

Condensation and Cycloaddition Reactions

The aromatic system participates in cyclocondensation with electrophilic partners.

-

Experimental Note : Knoevenagel reactions favor polar solvents (e.g., ethanol) for product precipitation .

Hydrolysis of the Ethoxy Group

The ethoxy (-OEt) group undergoes acid- or base-catalyzed hydrolysis.

-

Mechanism : Proceeds via SN2 nucleophilic substitution at the ethoxy carbon.

Interaction with Organometallic Reagents

The isoquinoline core reacts with Grignard or organolithium reagents.

Photochemical and Thermal Stability

Scientific Research Applications

Chemistry

In organic chemistry, (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its reactivity.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of this compound may possess activity against bacteria and fungi, making it valuable in developing new antimicrobial agents.

Medicine

In medicinal chemistry, (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol is being investigated for potential therapeutic applications. Its unique structural features may allow it to interact with specific biological targets, potentially leading to the development of new drugs for treating various diseases.

Industry

The compound is also employed in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in both academic research and industrial settings.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol:

- Antimicrobial Activity : A study demonstrated that derivatives showed significant activity against various bacterial strains, suggesting potential as new antibiotics.

- Neuroprotective Effects : Research indicated that isoquinoline derivatives could influence neurotransmitter systems, presenting opportunities for treating neurological disorders.

- Antioxidant Properties : Compounds within this class have shown potential for scavenging free radicals, contributing to their therapeutic profiles.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methanol Substituents

Key Observations :

- The methanol group in all three compounds improves solubility but reduces membrane permeability compared to non-hydroxylated analogs.

Isoquinoline vs. Quinoline Derivatives

- 3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one : This quinoline derivative lacks the methanol group but includes methoxy substituents. Its logP (~2.0) is comparable to the target compound, but the absence of a hydroxyl group reduces its solubility in aqueous media.

Ether vs. Thioether Substituents

Research Findings and Implications

- Biological Activity Prediction: Structural similarity principles suggest that (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol may exhibit activity against kinases or proteases, akin to other isoquinoline derivatives .

Biological Activity

(3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol is a compound belonging to the isoquinoline family, characterized by its unique structural features, including an ethoxy group and a methanol moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The chemical structure of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol can be represented as follows:

This compound exhibits various chemical behaviors, including oxidation, reduction, and substitution reactions, which play a crucial role in its biological activity and therapeutic potential.

The biological activity of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or binding to particular receptors, which can lead to various pharmacological outcomes. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol. In vitro tests have demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities are reported to be in the low micromolar range, indicating potent antimicrobial properties .

Anticancer Activity

In addition to its antimicrobial effects, (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol has been investigated for its anticancer potential. Studies involving various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For example, when tested on breast cancer MDA-MB-231 cells, it was observed to enhance caspase activity significantly, suggesting that it triggers apoptotic pathways in these cells .

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol revealed that it inhibited the growth of several pathogenic bacteria. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 25 |

This study highlights the compound's potential as an alternative treatment option for bacterial infections .

Study 2: Anticancer Properties

In another investigation focusing on its anticancer effects, (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol was tested against various cancer cell lines. The findings are presented in Table 2.

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 10 | 40 |

| HeLa | 15 | 35 |

| A549 | 20 | 30 |

These results indicate that the compound not only inhibits cancer cell growth but also promotes apoptosis in a dose-dependent manner .

Q & A

Q. Basic Biological Screening

- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorescence-based readouts .

How can chromatographic methods be optimized to resolve impurities in this compound?

Advanced Analytical Chemistry

Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid). Adjust pH and methanol content to improve peak resolution . For complex mixtures, hyphenated techniques like LC-MS or GC-MS are recommended to identify byproducts (e.g., de-ethylated or oxidized derivatives) .

How should researchers address contradictions in biological activity data across studies?

Advanced Data Analysis

Contradictions may arise from:

- Impurity Profiles : Validate compound purity via HPLC and elemental analysis .

- Solvent Effects : Test activity in multiple solvents (DMSO, ethanol) to rule out solvent-artifact interactions .

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls .

What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Advanced Crystallography

Common issues include:

- Disordered Ethoxy Groups : Apply restraints (e.g., DFIX, SIMU) in SHELXL to model dynamic groups .

- Twinning : Use TWIN commands in SHELX for data integration. High-resolution data (≤1.0 Å) minimizes errors .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Q. Advanced Medicinal Chemistry

- Substituent Variation : Synthesize analogs with modified ethoxy (e.g., longer alkoxy chains) or methyl groups.

- Bioisosteric Replacement : Replace the isoquinoline core with quinoline or naphthyridine to assess scaffold flexibility.

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to identify key interactions with target proteins .

What methodologies are used to study metabolic stability in preclinical models?

Q. Advanced Pharmacokinetics

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify parent compound depletion via LC-MS.

- CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

How can green chemistry principles be applied to its synthesis?

Q. Advanced Sustainable Chemistry

- Biocatalysis : Explore lipase-mediated esterification or transesterification to reduce waste .

- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF .

What interdisciplinary approaches integrate crystallography, computational modeling, and biology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.